molecular formula C16H9ClN2O4 B393323 1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione

Cat. No.: B393323
M. Wt: 328.7g/mol
InChI Key: JBMZVRLCOJNMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione: Unique due to its specific substitution pattern on the pyrrole ring.

    1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine.

    1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrrole-2,5-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a chlorophenyl and a nitrophenyl group on the pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.7g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-nitrophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H9ClN2O4/c17-11-4-6-12(7-5-11)18-15(20)9-14(16(18)21)10-2-1-3-13(8-10)19(22)23/h1-9H

InChI Key

JBMZVRLCOJNMPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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